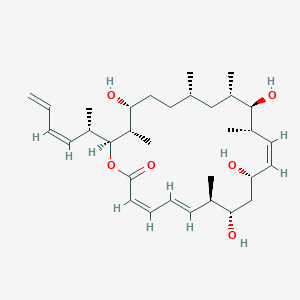

Dictyostatin

描述

属性

分子式 |

C32H52O6 |

|---|---|

分子量 |

532.8 g/mol |

IUPAC 名称 |

(3Z,5E,7R,8S,10S,11Z,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one |

InChI |

InChI=1S/C32H52O6/c1-8-9-12-24(5)32-26(7)28(34)18-15-21(2)19-25(6)31(37)23(4)16-17-27(33)20-29(35)22(3)13-10-11-14-30(36)38-32/h8-14,16-17,21-29,31-35,37H,1,15,18-20H2,2-7H3/b12-9-,13-10+,14-11-,17-16-/t21-,22+,23-,24-,25-,26-,27+,28+,29-,31-,32-/m0/s1 |

InChI 键 |

OFPZNTXZCGKCMU-VXBOPZJTSA-N |

手性 SMILES |

C[C@H]1CC[C@H]([C@@H]([C@@H](OC(=O)/C=C\C=C\[C@H]([C@H](C[C@@H](/C=C\[C@@H]([C@@H]([C@H](C1)C)O)C)O)O)C)[C@@H](C)/C=C\C=C)C)O |

规范 SMILES |

CC1CCC(C(C(OC(=O)C=CC=CC(C(CC(C=CC(C(C(C1)C)O)C)O)O)C)C(C)C=CC=C)C)O |

同义词 |

dictyostatin |

产品来源 |

United States |

Foundational & Exploratory

Dictyostatin: A Technical Guide to its Discovery from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictyostatin, a potent microtubule-stabilizing macrolide, represents a significant discovery from the marine environment with considerable potential in oncology. First isolated from a marine sponge of the genus Spongia, its complex structure and powerful cytotoxic activity, even against paclitaxel-resistant cancer cell lines, have spurred extensive research. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound, complete with detailed experimental protocols and quantitative data to serve as a comprehensive resource for the scientific community.

Discovery and Isolation

Initial Discovery from Spongia sp.

This compound was first reported in 1994 by Pettit and colleagues from a marine sponge of the genus Spongia, collected in the Republic of Maldives. The isolation of this novel 22-membered macrocyclic lactone was guided by its potent cytotoxic activity against the murine P388 lymphocytic leukemia cell line. However, the natural abundance of this compound was exceptionally low, with a yield of approximately 3.4 x 10⁻⁷ % from the wet sponge, which presented a significant challenge for comprehensive structural and biological studies.[1]

Re-isolation from Corallistidae sp.

The scarcity of this compound hampered further research for nearly a decade. A crucial breakthrough came with its re-isolation from a deep-water sponge of the family Corallistidae. This subsequent isolation provided a more substantial quantity of the compound, enabling its full stereochemical assignment and further biological evaluation.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a composite representation based on typical methods for the isolation of marine natural products and the information available from the discovery of this compound.

Materials:

-

Wet marine sponge (Spongia sp. or Corallistidae sp.)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

The collected sponge material is frozen and then freeze-dried to remove water.

-

The dried sponge is ground to a fine powder.

-

The powdered sponge is exhaustively extracted with a mixture of MeOH and CH₂Cl₂ (1:1 v/v) at room temperature. This process is repeated multiple times to ensure complete extraction of secondary metabolites.

-

The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a mixture of MeOH/H₂O and partitioned sequentially against hexane, CH₂Cl₂, and EtOAc.

-

The cytotoxic activity is monitored in each fraction using a relevant cancer cell line bioassay (e.g., P388). The activity is typically concentrated in the CH₂Cl₂ and/or EtOAc fractions.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of EtOAc. Fractions are collected and tested for bioactivity.

-

Sephadex LH-20 Chromatography: Active fractions from the silica gel column are further purified by size-exclusion chromatography on a Sephadex LH-20 column using MeOH as the eluent. This step helps to remove pigments and other high molecular weight impurities.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reverse-phase HPLC on a C18 column. A gradient of ACN in H₂O is commonly used as the mobile phase. The elution is monitored by UV detection, and the peak corresponding to this compound is collected.

-

-

Compound Characterization:

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

The structure of the purified compound is determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Structural Elucidation

The determination of the complex stereostructure of this compound was a significant challenge due to the numerous stereocenters within its 22-membered ring. The definitive structure was established through a combination of extensive high-field NMR spectroscopy and molecular modeling.

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to acquire a suite of 1D and 2D NMR spectra.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

-

J-based Configurational Analysis: Detailed analysis of coupling constants (J-values) between protons helps to determine the relative stereochemistry of adjacent stereocenters.

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI) or fast atom bombardment (FAB), is used.

-

Analysis: HRMS provides the accurate mass of the molecule, which is used to determine its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines. A key feature of its biological profile is its ability to overcome resistance to other microtubule-stabilizing agents like paclitaxel.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ / ED₅₀ (nM) | Reference |

| P388 | Murine Leukemia | 0.38 ng/mL (~0.6 nM) | Pettit et al., 1994 |

| A2780 | Ovarian | 1.8 | [2] |

| A2780AD | Ovarian (drug-resistant) | 3.9 | [2] |

| A549 | Lung | Varies by study | [2] |

| MDA-MB-231 | Breast | Varies by study | [3][4] |

Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by disrupting the normal dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

-

Binding to β-tubulin: this compound binds to the taxane-binding site on β-tubulin, a subunit of the microtubule polymer.

-

Promotion of Tubulin Polymerization: By binding to tubulin, this compound promotes the assembly of tubulin into microtubules and stabilizes the resulting polymers.

-

Inhibition of Depolymerization: The stabilized microtubules are resistant to depolymerization, which is a critical process for normal microtubule function.

-

Mitotic Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form or function correctly.

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis) in cancer cells.

Unlike taxanes, this compound does not induce a helical conformation in the M-loop of β-tubulin, suggesting a distinct mechanism of microtubule stabilization despite binding to the same site.

Visualizations

Signaling Pathway of Microtubule Stabilization

Caption: Signaling pathway of microtubule stabilization by this compound.

Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the isolation and characterization of this compound.

Logical Relationship of Structure-Activity Studies

Caption: Logical flow of structure-activity relationship studies for this compound.

Conclusion

The discovery of this compound from a marine sponge exemplifies the potential of the marine environment as a source of novel therapeutic agents. Despite its low natural abundance, the potent and unique biological activity of this compound has driven significant efforts in its total synthesis and the development of more accessible and potent analogs. This technical guide provides a foundational resource for researchers interested in the ongoing development of this compound and other marine-derived natural products as next-generation anticancer drugs.

References

- 1. Isolation and structure of the cancer cell growth inhibitor this compound 1 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Structural Determinants of the this compound Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A simplified synthesis of novel this compound analogs with in vitro activity against epothilone B resistant cells and antiangiogenic activity in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

The Original Isolation of Dictyostatin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin, a potent polyketide macrolide, was first isolated in 1994 by G. R. Pettit and his team.[1] This compound garnered significant interest within the scientific community due to its powerful cytotoxic effects against various cancer cell lines, including those resistant to established drugs like Taxol.[2] this compound exerts its biological activity by stabilizing microtubules, a mechanism of action shared with the taxane (B156437) family of anticancer agents.[3][4] The initial isolation from a marine sponge yielded an exceptionally small amount of the pure compound, which presented considerable challenges for its initial structural elucidation.[1][5] This guide provides a detailed overview of the original isolation of this compound, its biological activity, and its mechanism of action.

Initial Discovery and Source Organism

This compound was first isolated from a marine sponge of the genus Spongia, which was collected off the coast of the Maldives.[1][5] A subsequent re-isolation of the compound was performed from a deep-sea sponge of the family Corallistidae.[1] The name "this compound" is a historical artifact and can be misleading, as the compound was not isolated from the slime mold Dictyostelium discoideum.

Experimental Protocols

While the original 1994 publication by Pettit et al. was a short communication and did not provide an exhaustive step-by-step protocol, the following represents a generalized procedure typical for the isolation of marine natural products, consistent with the information available.

Extraction and Preliminary Purification

-

Collection and Preparation of the Marine Sponge: The sponge material (Spongia sp.) was collected and likely preserved, for instance by freezing or lyophilization, to maintain the integrity of its chemical constituents. The preserved sponge would then be ground or macerated to increase the surface area for efficient extraction.

-

Solvent Extraction: The macerated sponge material would be subjected to exhaustive extraction with an organic solvent. A common approach involves a sequence of solvents with increasing polarity to fractionate the extract. For a moderately polar compound like this compound, an initial extraction with a mixture of dichloromethane (B109758) and methanol (B129727) is a plausible method.

-

Solvent Partitioning: The crude extract would then be concentrated under reduced pressure and subjected to solvent partitioning. This is a standard method to separate compounds based on their differential solubility in immiscible solvents. A typical scheme would involve partitioning the extract between n-hexane and methanol to remove highly nonpolar lipids, followed by partitioning the methanolic layer between ethyl acetate (B1210297) and water. The bioactive components, including this compound, would be expected to partition into the ethyl acetate layer.

Chromatographic Purification

The ethyl acetate fraction would then undergo a series of chromatographic steps to isolate this compound.

-

Silica (B1680970) Gel Chromatography: The fraction would first be subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate. Fractions would be collected and tested for their biological activity.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel chromatography would be further purified by reversed-phase HPLC. This technique separates compounds based on their hydrophobicity. A C18 column with a gradient elution of methanol and water or acetonitrile (B52724) and water would be a typical system.

-

Final Purification: It is likely that multiple rounds of HPLC, potentially using different column materials or solvent systems, were necessary to obtain pure this compound, given the extremely low yield.

Data Presentation

The original isolation of this compound was characterized by a very low yield, highlighting the compound's scarcity in its natural source.

| Parameter | Value | Reference |

| Source Organism | Marine Sponge (Spongia sp.) | [1][5] |

| Collection Location | Maldives | [1] |

| Overall Yield | 3.4 x 10-7 % | [5] |

The biological activity of the isolated this compound was assessed against the P388 murine lymphocytic leukemia cell line.

| Cell Line | IC50 (nM) | Reference |

| P388 Murine Lymphocytic Leukemia | ~0.5 |

Mandatory Visualization

Experimental Workflow

References

- 1. Improved synthesis of 6-epi-dictyostatin and antitumor efficacy in mice bearing MDA-MB231 human breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine-Derived Macrolides 1990–2020: An Overview of Chemical and Biological Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full text of "Handbook Of Marine Natural Products" [archive.org]

- 4. The Synthesis and Late-Stage Diversification of the Cyanthiwigin Natural Product Core and Synthetic Insights Derived Therein - ProQuest [proquest.com]

- 5. The Role of Spongia sp. in the Discovery of Marine Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Dictyostatin's Mechanism of Microtubule Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the potent microtubule-stabilizing activity of dictyostatin, a marine-derived macrolide with significant potential as an anticancer agent. By binding to a specific site on β-tubulin, this compound effectively suppresses microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This document provides a comprehensive overview of its binding interactions, quantitative effects on microtubule polymerization, and detailed protocols for key experimental assays.

Core Mechanism of Action: Binding to the Taxane (B156437) Site

This compound exerts its microtubule-stabilizing effect by binding to the taxane-binding site on β-tubulin.[1][2][3] This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes the resulting polymer, shifting the equilibrium towards a polymerized state.[1][4] The X-ray crystal structure of the tubulin-dictyostatin complex has revealed the precise molecular interactions responsible for its high binding affinity.[1][2]

Key interactions include the formation of hydrogen bonds between the C19-hydroxyl group of this compound and the main chain carbonyl of Pro274 and the main chain amide of Thr276 on β-tubulin.[2] Additional hydrogen bonds are formed between the hydroxyl groups at C7 and C13 of this compound and the side chains of His229 and Asp226, respectively.[2] Hydrophobic interactions also play a crucial role in the binding, with the C22 methyl group of this compound interacting with the methyl group of the Thr276 side chain.[2]

Quantitative Analysis of this compound's Activity

The potent microtubule-stabilizing and cytotoxic effects of this compound have been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

Table 1: In Vitro Activity of this compound on Tubulin Polymerization

| Parameter | Value | Reference |

| Tubulin Critical Concentration (Cr) Reduction | From 3.3 ± 0.1 µM to 0.4 ± 0.1 µM | [4] |

| Inhibition of [3H]paclitaxel binding (Ki) | ||

| This compound | 0.4 µM | [5] |

| Inhibition of [14C]epothilone B binding (Ki) | ||

| 6-epi-dictyostatin | 480 nM | [6] |

| 7-epi-dictyostatin | 930 nM | [6] |

| 16-normethylthis compound | 4.55 µM | [6] |

| 15Z,16-normethylthis compound | 4.47 µM | [6] |

Table 2: Antiproliferative Activity of this compound and its Analogs (IC50 values)

| Cell Line | This compound (nM) | 6-epi-dictyostatin (nM) | 7-epi-dictyostatin (nM) | Paclitaxel (nM) | Reference |

| A549 (human lung carcinoma) | 2.8 | 1.9 | 3.5 | 3.2 | [1] |

| A2780 (human ovarian carcinoma) | 1.7 | 1.1 | 2.1 | 2.5 | [1] |

| A2780AD (paclitaxel-resistant) | 4.3 | 2.9 | 6.8 | >1000 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the microtubule-stabilizing properties of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

This compound or other test compounds dissolved in DMSO

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Prepare serial dilutions of this compound or other test compounds in G-PEM buffer. A vehicle control (DMSO) should be included.

-

Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 100 µL of the tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule formation.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific binding site on tubulin by measuring its ability to compete with a radiolabeled ligand that binds to the same site.

Materials:

-

Purified microtubules

-

Radiolabeled ligand (e.g., [³H]paclitaxel or [¹⁴C]epothilone B)

-

Unlabeled this compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA)

-

96-well filter plates with glass fiber filters

-

Vacuum manifold

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound in the assay buffer.

-

In a 96-well plate, combine the microtubule preparation, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound.

-

Include wells for total binding (radiolabeled ligand and microtubules only) and non-specific binding (radiolabeled ligand, microtubules, and a high concentration of unlabeled ligand).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Kᵢ).

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effect of this compound on the microtubule network in cultured cells.

Materials:

-

Cultured cells (e.g., A549) grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. This compound treatment is expected to cause microtubule bundling and stabilization.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with microtubules.

Caption: this compound binding to the taxane site on β-tubulin.

Caption: Workflow for investigating this compound's activity.

Caption: this compound's proposed mechanism of microtubule stabilization.

References

- 1. Structural determination and modeling of ciliary microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Structural Determinants of the this compound Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mbb.yale.edu [mbb.yale.edu]

An In-depth Technical Guide to the Structural Basis of the Dictyostatin-Tubulin Interaction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dictyostatin, a complex macrolide isolated from a marine sponge, is a potent microtubule-stabilizing agent (MSA) that exhibits significant promise as an anticancer therapeutic.[1][2] Like paclitaxel, it functions by binding to β-tubulin, promoting microtubule polymerization and arresting the cell cycle in the G2/M phase.[2][3] A key advantage of this compound is its high efficacy against drug-resistant cancer cell lines, including those with β-tubulin mutations or overexpression of P-glycoprotein (P-gp), which often confer resistance to taxanes.[1][4][5][6] This guide provides a detailed examination of the structural underpinnings of the this compound-tubulin interaction, supported by quantitative binding data and comprehensive experimental protocols. The primary structural insights are derived from the 2.3 Å resolution X-ray crystal structure of the tubulin-dictyostatin complex, which has been crucial for understanding its high-affinity binding and for guiding the rational design of novel, more effective analogs.[1][7][8]

The Structural Basis of this compound's Interaction with β-Tubulin

The definitive structural elucidation of the this compound-tubulin interaction was achieved through X-ray crystallography. The analysis reveals that this compound binds to the well-characterized taxane-binding site on the β-tubulin subunit.[7][9] This binding pocket is located on the luminal side of the microtubule, where it stabilizes the microtubule lattice by strengthening lateral contacts between protofilaments.[10]

The this compound Binding Pocket and Key Molecular Interactions

The high-resolution crystal structure (PDB ID: 5MF4) of the T₂R-TTL–this compound complex provides a detailed map of the molecular interactions governing the high-affinity binding.[8] The binding is characterized by a network of hydrogen bonds, hydrophobic contacts, and a distinct cation-π interaction.[7][9]

-

Hydrogen Bonding Network: A series of crucial hydrogen bonds anchor this compound within the binding pocket.[7]

-

The C19-hydroxyl group acts as a central anchor, forming two hydrogen bonds with the main chain carbonyl of Pro274 and the main chain amide of Thr276 .[7][9] This interaction is analogous to that of the oxetane (B1205548) oxygen in paclitaxel.[7]

-

The C7-hydroxyl forms a hydrogen bond with the side chain of His229 .[7]

-

The C13-hydroxyl interacts with the side chain of Asp226 .[7]

-

Weak C-H···O hydrogen bonds are formed between the olefins at C3 and C25 of this compound and the main chain carbonyls of Gly370 and Thr276 , respectively.[7][9]

-

-

Hydrophobic and van der Waals Interactions: The macrolide structure is further stabilized by extensive hydrophobic and van der Waals contacts with several β-tubulin residues, including Leu217, Leu230, Ala233, Phe272, Leu275, and Leu371 .[7][9]

-

Cation-π Interaction: A notable interaction occurs between the olefinic C23-C26 moiety of this compound and the guanidinium (B1211019) group of Arg278 in the M-loop of β-tubulin.[7][9] This interaction contributes to the stabilization of the M-loop, a critical element for microtubule assembly.[10]

The following diagram illustrates the key interactions between this compound and the β-tubulin binding pocket.

Caption: Key molecular interactions between this compound and β-tubulin residues.

Quantitative Data on this compound-Tubulin Interaction and Biological Activity

The potency of this compound and its synthetic analogs has been quantified through various biochemical and cell-based assays. The data highlight this compound's ability to promote microtubule assembly at sub-micromolar concentrations and its potent cytotoxicity against both sensitive and drug-resistant cancer cell lines.

Table 1: In Vitro Tubulin Polymerization and Cytotoxicity of this compound and Analogs Data extracted from Trigili et al., ACS Omega, 2016.[1][5]

| Compound | Critical Concentration (Cr) for Tubulin Assembly (μM) | IC₅₀ A2780 (nM) | IC₅₀ A2780AD (P-gp overexpressing) (nM) | Resistance Index (A2780AD/A2780) |

| Control | 3.3 ± 0.3 | - | - | - |

| Paclitaxel | 0.5 ± 0.1 | 1.8 ± 0.4 | 1491 ± 284 | 828.2 |

| This compound | 0.4 ± 0.1 | 2.55 ± 1 | 3.9 ± 0.2 | 1.5 |

| Discodermolide | 0.6 ± 0.1 | 28 ± 3 | 37.9 ± 5.2 | 1.35 |

| Analog 9 | 0.5 ± 0.1 | 4.9 ± 0.8 | 6.9 ± 0.4 | 1.4 |

| Analog 10 | 1.4 ± 0.2 | 42.95 ± 4.7 | 94.4 ± 2.7 | 2.2 |

| Analog 11 | 0.8 ± 0.1 | 66.6 ± 8.9 | 260 ± 43 | 3.9 |

| Analog 12 | 0.5 ± 0.1 | 1.9 ± 0.1 | 6.15 ± 0.8 | 3.2 |

Table 2: Competitive Binding Affinity of this compound Analogs Data from Raccor et al., Mol Pharmacol, 2008.[3]

| Compound | Inhibition of [¹⁴C]Epothilone B Binding (Kᵢ, nM) |

| 6-epi-Dictyostatin | 480 |

| 7-epi-Dictyostatin | 930 |

| 16-normethyl-Dictyostatin | 4550 |

Note: The equilibrium dissociation constant (Kᵢ) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.[11][12]

Detailed Experimental Protocols

The structural and quantitative data presented were obtained through a combination of state-of-the-art biophysical and cell biology techniques.

X-ray Crystallography of the Tubulin-Dictyostatin Complex

This protocol outlines the key steps used to solve the crystal structure of the tubulin-dictyostatin complex.[1][13]

-

Protein Preparation and Complex Formation:

-

Bovine brain tubulin is purified. To prevent self-assembly into microtubules and to yield a stable, crystallizable unit, the tubulin is complexed with two molecules of RB3 stathmin-like domain (T₂R) and one molecule of tubulin tyrosine ligase (TTL). This T₂R-TTL complex sequesters tubulin dimers.[1]

-

The T₂R-TTL-tubulin complex is incubated with an excess of this compound to ensure saturation of the binding site.

-

-

Crystallization:

-

The complex is crystallized using the sitting-drop vapor-diffusion method.

-

The protein-ligand complex is mixed with a reservoir solution typically containing polyethylene (B3416737) glycol (PEG), a buffer (e.g., MES), and salts (e.g., magnesium chloride, calcium chloride) at a specific pH.

-

Crystals are grown over several days at a constant temperature (e.g., 20°C).

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously known tubulin structure as a search model.

-

The model is refined, and the this compound molecule is fitted into the electron density map.[8]

-

Caption: Workflow for determining the tubulin-dictyostatin crystal structure.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The "critical concentration" (Cr) is the minimum tubulin concentration required for polymerization, and a lower Cr indicates a more potent stabilizing agent.[1]

-

Reagents and Setup:

-

Purified tubulin (>99% pure) is kept on ice to prevent spontaneous polymerization.

-

A polymerization buffer (e.g., GAB buffer: 100 mM MES-KOH pH 6.6, 1 mM MgCl₂, 1 mM EGTA, 1 M glycerol) is used.

-

GTP (1 mM) is added as it is required for tubulin polymerization.

-

A temperature-controlled spectrophotometer with a plate reader is set to 37°C.

-

-

Procedure:

-

A range of tubulin concentrations is prepared in separate wells of a 96-well plate.

-

The test compound (this compound or analog) dissolved in DMSO, or DMSO alone (control), is added to the wells. The final DMSO concentration is kept low (<5%).

-

The reaction is initiated by adding GTP and placing the plate in the spectrophotometer.

-

The absorbance at 340 nm (which measures light scattering by microtubules) is monitored over time until a plateau is reached.

-

-

Data Analysis:

-

The maximum rate of polymerization (Vₘₐₓ) or the final absorbance at the plateau is plotted against the tubulin concentration for both the control and drug-treated samples.

-

The critical concentration (Cr) is determined by extrapolating the linear portion of the curve to the x-axis (zero polymerization).

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ or K₋), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[14][15][16]

-

Sample Preparation:

-

Purified tubulin and the ligand (this compound) are prepared in an identical, extensively dialyzed buffer to minimize heats of dilution.[17] The buffer must be degassed.

-

The concentrations of both protein and ligand must be known accurately. Typical starting concentrations are 5-50 µM tubulin in the sample cell and 50-500 µM this compound in the syringe.[17]

-

-

Experimental Setup:

-

The ITC instrument consists of a reference cell (containing buffer) and a sample cell (containing the tubulin solution).

-

The ligand solution is loaded into an automated injection syringe.

-

The system is allowed to equilibrate at a constant temperature.

-

-

Titration:

-

A series of small, precise injections of the ligand are made into the sample cell.

-

With each injection, the heat change resulting from the binding interaction is measured as a power differential required to maintain zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

-

The area under each peak is integrated and plotted against the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a single-site model) to extract the thermodynamic parameters: Kₐ (and its inverse, K₋), n, and ΔH. The binding entropy (ΔS) is calculated from these values.

-

Conclusion and Future Directions

The high-resolution crystal structure of the this compound-tubulin complex has provided profound insights into its mechanism of action as a potent microtubule-stabilizing agent.[1][18] The detailed map of hydrogen bonds, hydrophobic contacts, and cation-π interactions explains its high affinity for the taxane-binding site on β-tubulin.[7][9] This structural understanding, combined with quantitative biochemical and cellular data, rationalizes this compound's ability to overcome common mechanisms of clinical drug resistance.[1][4][6] The knowledge base detailed in this guide serves as a critical foundation for the structure-based design of new this compound analogs and hybrids with improved pharmacological profiles, potentially leading to the development of next-generation anticancer therapeutics effective against resistant tumors.[1][18]

References

- 1. Structural Determinants of the this compound Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cell-based and biochemical structure-activity analyses of analogs of the microtubule stabilizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural Determinants of the this compound Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 13. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. pubs.acs.org [pubs.acs.org]

Dictyostatin: A Potent Microtubule-Stabilizing Agent for Drug Development

An In-depth Technical Guide for Researchers and Scientists

Introduction to Dictyostatin

This compound is a naturally occurring macrolide that has garnered significant interest within the scientific community for its potent cytotoxic and microtubule-stabilizing properties. Isolated from the marine sponge Spongia sp., this compound has demonstrated remarkable efficacy against a variety of cancer cell lines, including those that have developed resistance to other microtubule-targeting agents like paclitaxel.[1] Its unique structural features and mechanism of action make it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and key experimental protocols for its evaluation.

Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[2] This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. By locking microtubules in a polymerized state, this compound arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[2]

The binding site of this compound on β-tubulin is located in the taxane-binding pocket, the same site targeted by paclitaxel. However, this compound has been shown to be effective against paclitaxel-resistant cancer cell lines that harbor mutations in this binding site, suggesting a distinct mode of interaction.[2]

Below is a diagram illustrating the mechanism of microtubule stabilization by this compound.

Figure 1: Mechanism of this compound-induced microtubule stabilization and apoptosis.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, often in the nanomolar range. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and some of its synthetic analogs, as well as their effects on in vitro tubulin polymerization.

Table 1: Cytotoxicity of this compound and Analogs against Human Cancer Cell Lines

| Compound | A2780 IC50 (nM) | A2780AD IC50 (nM) | A549 IC50 (nM) |

| This compound | 2.55 ± 1 | 3.9 ± 0.2 | 1.5 ± 0.3 |

| 6-epi-Dictyostatin | 1.8 ± 0.4 | 2.7 ± 0.5 | 1.2 ± 0.2 |

| 7-epi-Dictyostatin | 3.1 ± 0.6 | 4.5 ± 0.9 | 2.1 ± 0.4 |

| 16-normethyl-Dictyostatin | 4.9 ± 0.8 | 7.2 ± 1.1 | 3.5 ± 0.6 |

| 15Z,16-normethyl-Dictyostatin | 5.2 ± 0.9 | 7.8 ± 1.3 | 3.8 ± 0.7 |

Data sourced from Ortega-Muñoz et al. and Raccor et al.[2]

Table 2: Effect of this compound and Analogs on In Vitro Tubulin Polymerization

| Compound | Critical Concentration (Cr) of Tubulin (µM) |

| Control (no drug) | 3.3 ± 0.1 |

| This compound | 0.4 ± 0.1 |

| 6-epi-Dictyostatin | 0.3 ± 0.1 |

| 7-epi-Dictyostatin | 0.5 ± 0.1 |

| 16-normethyl-Dictyostatin | 0.8 ± 0.2 |

| 15Z,16-normethyl-Dictyostatin | 0.9 ± 0.2 |

Data represents the concentration of tubulin required for assembly. A lower value indicates enhancement of polymerization. Sourced from Ortega-Muñoz et al.

In Vivo Efficacy

Preclinical studies in animal models have provided evidence for the anti-tumor activity of this compound analogs. For instance, 6-epi-dictyostatin was evaluated in a xenograft model of human breast cancer.

-

Model: SCID mice bearing MDA-MB231 human breast cancer xenografts.

-

Treatment: 6-epi-dictyostatin administered intravenously.

-

Outcome: The compound demonstrated potent antitumor activity, leading to significant inhibition of tumor growth compared to vehicle-treated controls. While specific quantitative data on tumor growth inhibition percentages from this particular study are not detailed here, the results supported the potential of this compound analogs as in vivo anti-cancer agents.

Pharmacokinetics and Brain Penetration

Structure-Activity Relationship (SAR)

The synthesis of various this compound analogs has allowed for the exploration of its structure-activity relationship. Key findings include:

-

The Macrolide Core: The 22-membered macrolactone ring is essential for activity.

-

The Side Chain: Modifications to the C1-C8 side chain can influence potency and metabolic stability.

-

Stereochemistry: The stereocenters, particularly at C6 and C7, are critical for optimal binding to tubulin. For example, 6-epi-dictyostatin exhibits slightly enhanced activity compared to the natural product.[2]

-

C16 Methyl Group: The methyl group at the C16 position appears to be important for overcoming certain types of drug resistance.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Test compound (this compound) dissolved in DMSO

-

96-well clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

-

Reaction Mix Preparation: On ice, prepare the reaction mix containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Compound Dilution: Prepare serial dilutions of this compound in DMSO. Then, dilute into the reaction mix to the desired final concentrations. Include a DMSO-only control.

-

Initiation of Polymerization: Add the tubulin solution to the reaction mix containing the test compound to achieve a final tubulin concentration of 3 mg/mL.

-

Measurement: Immediately transfer 100 µL of the final reaction mixture to a pre-warmed (37°C) 96-well plate.

-

Data Acquisition: Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes in a microplate reader set to 37°C. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization (Vmax) and the maximum polymer mass can be calculated to determine the effect of the compound.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

-

Human cancer cell line (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle (DMSO) control.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Human Tumor Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Human cancer cells (e.g., MDA-MB-231)

-

Matrigel (or similar basement membrane extract)

-

Test compound (this compound analog) formulated for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the this compound analog or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring for Toxicity: Monitor the body weight and overall health of the mice throughout the study.

-

Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if significant toxicity is observed.

-

Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating this compound and its mechanism of action.

Figure 2: General experimental workflow for the evaluation of this compound.

Clinical Trials Status

To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that this compound or its direct analogs have entered human clinical trials. The development of this compound has likely been hampered by challenges related to its complex total synthesis and the need for further preclinical optimization.

Conclusion

This compound is a highly potent microtubule-stabilizing agent with a compelling preclinical profile. Its ability to overcome resistance to existing taxane-based therapies and its potential to penetrate the blood-brain barrier make it an attractive scaffold for the development of novel therapeutics for both cancer and neurodegenerative diseases. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into this promising natural product and its analogs, with the ultimate goal of translating its potent biological activity into clinical applications. Further studies focused on optimizing its pharmacokinetic properties and developing more efficient synthetic routes will be crucial for advancing this compound towards clinical evaluation.

References

Dictyostatin: A Technical Guide to its Potential in Cancer Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dictyostatin, a macrolide isolated from marine sponges, has emerged as a potent microtubule-stabilizing agent with significant potential in cancer chemotherapy. Its ability to inhibit the growth of a wide range of cancer cell lines, including those resistant to established drugs like paclitaxel (B517696), underscores its promise as a next-generation antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, structure-activity relationships, and key experimental methodologies. All quantitative data are presented in structured tables for comparative analysis, and critical biological and experimental processes are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Mechanism of Action: Microtubule Stabilization

This compound exerts its potent cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[3] This interference with the natural dynamics of microtubule assembly and disassembly is crucial for various cellular processes, most notably mitotic spindle formation during cell division. The stabilization of the microtubule network leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[4] this compound and its analogs have been shown to bind to the taxoid site on β-tubulin, competitively inhibiting the binding of other microtubule-stabilizing agents like paclitaxel and epothilone (B1246373) B.[2][5]

Preclinical Efficacy: In Vitro and In Vivo Studies

This compound and its synthetic analogs have demonstrated remarkable potency against a broad spectrum of human cancer cell lines. Notably, they retain their activity in cell lines that have developed resistance to taxanes, a significant advantage in a clinical setting.[2][5]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound and its key analogs have been determined across various cancer cell lines, highlighting their low nanomolar efficacy.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| (-)-Dictyostatin | 1A9 | Human Ovarian Carcinoma | 3.2 | [5] |

| 1A9PTX10 (Paclitaxel-Resistant) | Human Ovarian Carcinoma | 4.1 | [5] | |

| 1A9PTX22 (Paclitaxel-Resistant) | Human Ovarian Carcinoma | 5.3 | [5] | |

| MDA-MB-231 | Human Breast Cancer | ~5 | [2] | |

| 6-epi-Dictyostatin | MDA-MB-231 | Human Breast Cancer | ~3 | [6] |

| HeLa | Human Cervical Cancer | ~2.5 | [6] | |

| 25,26-Dihydrothis compound | MDA-MB-231 | Human Breast Cancer | 4.8 | [2] |

| A549 | Human Lung Carcinoma | 3.5 | [2] | |

| 6-epi-25,26-Dihydrothis compound | MDA-MB-231 | Human Breast Cancer | 3.9 | [2] |

| A549 | Human Lung Carcinoma | 2.9 | [2] |

In Vivo Antitumor Activity

Preclinical studies in animal models have further substantiated the therapeutic potential of this compound analogs. In a notable study, 6-epi-dictyostatin demonstrated superior antitumor activity compared to paclitaxel in a mouse xenograft model of human breast cancer.[6]

| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| 6-epi-Dictyostatin | SCID Mice | MDA-MB-231 Human Breast Cancer Xenograft | 20 mg/kg, IV, q7dx3 | >85% (regression observed) | [6] |

| Paclitaxel | SCID Mice | MDA-MB-231 Human Breast Cancer Xenograft | 20 mg/kg, IV, q7dx3 | ~67% | [6] |

Structure-Activity Relationship (SAR)

Extensive research into the total synthesis of this compound has enabled the generation of numerous analogs, providing valuable insights into its structure-activity relationship (SAR).[7][8] These studies have identified key structural motifs essential for its potent microtubule-stabilizing and cytotoxic activities. Modifications at certain positions can either enhance or diminish its biological function, guiding the design of more effective and synthetically accessible derivatives.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or its analogs for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[2]

-

Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a positive control, nocodazole (B1683961) as a negative control) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., SCID mice).[6]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound analog, positive control like paclitaxel). Administer the compounds via a specified route (e.g., intravenous injection) and schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Calculate tumor growth inhibition and assess any treatment-related toxicity.

Synthesis and Drug Delivery

The complex structure of this compound has posed a significant synthetic challenge. However, several total syntheses have been successfully developed, which have also facilitated the creation of various analogs for SAR studies.[1][9] The convergent synthetic strategies often involve the coupling of three key fragments.

Due to the hydrophobic nature of this compound, formulation and drug delivery are critical considerations for its clinical development. While preclinical studies have often used formulations with Cremophor EL, future development will likely focus on novel drug delivery systems, such as nanoparticles or liposomes, to improve solubility, bioavailability, and tumor targeting, while minimizing off-target toxicities.

Conclusion and Future Directions

This compound and its analogs represent a highly promising class of microtubule-stabilizing agents with potent anticancer activity, particularly against drug-resistant tumors. The extensive body of preclinical data strongly supports their continued development. Future research should focus on:

-

Lead Optimization: Leveraging the established SAR to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

Advanced Drug Delivery Systems: Developing targeted delivery strategies to enhance tumor accumulation and reduce systemic toxicity.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents to overcome resistance and improve therapeutic outcomes.

-

Clinical Evaluation: Moving the most promising candidates into early-phase clinical trials to assess their safety and efficacy in cancer patients.

The continued exploration of this compound's therapeutic potential holds the promise of delivering a powerful new weapon in the fight against cancer.

References

- 1. Streamlined syntheses of (-)-dictyostatin, 16-desmethyl-25,26-dihydrothis compound, and 6-epi-16-desmethyl-25,26-dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Determinants of the this compound Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

Dictyostatin as a Therapeutic Candidate for Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature of many of these diseases, particularly the "tauopathies," is the destabilization of microtubules, essential components of the neuronal cytoskeleton. Dictyostatin, a potent microtubule-stabilizing agent, has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and restore microtubule integrity. This document provides a comprehensive technical overview of the preclinical evidence supporting the development of this compound for neurodegenerative disorders, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and an exploration of the relevant signaling pathways.

Introduction: The Rationale for Microtubule Stabilization in Neurodegeneration

Microtubules (MTs) are dynamic polymers crucial for maintaining neuronal structure, facilitating axonal transport, and ensuring synaptic plasticity. In several neurodegenerative diseases, including Alzheimer's disease (AD), the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to microtubule destabilization and impaired axonal transport. This "loss-of-function" of tau contributes significantly to neuronal dysfunction and cell death.[1][2]

Microtubule-stabilizing agents (MSAs) represent a logical therapeutic strategy to counteract these pathological changes. By promoting the polymerization and stability of microtubules, these agents can potentially compensate for the loss of functional tau, thereby restoring axonal transport and improving neuronal health.[3] this compound, a natural product isolated from a marine sponge, is a highly potent MSA that has demonstrated significant promise in preclinical models of tauopathy.[3][4]

Mechanism of Action: this compound's Interaction with Tubulin

This compound exerts its biological effects by binding to β-tubulin, a subunit of the microtubule polymer.[5][6] This interaction occurs at or near the taxane-binding site, promoting the assembly of tubulin dimers into stable microtubules and preventing their depolymerization.[6][7] The stabilization of microtubules by this compound leads to an increase in acetylated α-tubulin, a marker of stable microtubules, which has been observed in the brains of treated animals.[3]

dot

Quantitative Preclinical Efficacy of this compound

Preclinical studies have provided quantitative data supporting the therapeutic potential of this compound. These data are summarized in the tables below.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | Antiproliferative IC50 (nM) in A2780 cells | Tubulin Binding Affinity (Ki, μM) | Critical Tubulin Concentration for Assembly (Cr, μM) |

| This compound | 2.5 | 0.03 ± 0.01 | 0.4 ± 0.1 |

| 6-epi-dictyostatin | 3.1 | 0.48 | Not Reported |

| 7-epi-dictyostatin | 4.2 | 0.93 | Not Reported |

| 16-normethylthis compound | 10.5 | 4.55 | Not Reported |

| Paclitaxel | 5.2 | 0.11 ± 0.02 | 0.7 ± 0.1 |

Data sourced from references[1][3]. IC50 values represent the concentration required to inhibit cell proliferation by 50%. Ki values indicate the binding affinity to tubulin. Cr values represent the minimum tubulin concentration required for polymerization.

Table 2: In Vivo Efficacy of this compound in the PS19 Tau Transgenic Mouse Model

| Treatment Group | Microtubule Density (MTs/μm²) | Axonal Dystrophy (Dystrophic Axons/mm²) | Tau Pathology (MC1-positive area, % change from vehicle) | Hippocampal Neuron Survival (CA3 NeuN area, % change from vehicle) |

| Wild-type (Vehicle) | 205 ± 5 | 50 ± 10 | N/A | N/A |

| PS19 (Vehicle) | 180 ± 7 | 150 ± 20 | 0% | 0% |

| PS19 (this compound 0.1 mg/kg) | 200 ± 6** | 90 ± 15 | -25% | +15% (not significant) |

*Data are represented as mean ± SEM. Statistical significance: *p < 0.05, *p < 0.01 compared to PS19 (Vehicle). Data sourced from reference[4].

Key Signaling Pathways in Tauopathy and Potential Interplay with this compound

The hyperphosphorylation of tau is a central event in the pathogenesis of tauopathies and is regulated by a complex network of signaling kinases. Two key kinases implicated in this process are Glycogen Synthase Kinase 3β (GSK3β) and Microtubule Affinity Regulating Kinase (MARK).

-

GSK3β: This kinase is constitutively active in the brain and its activity is further implicated in AD pathogenesis. GSK3β phosphorylates tau at multiple sites, contributing to its detachment from microtubules and subsequent aggregation.

-

MARK: This family of kinases phosphorylates tau within its microtubule-binding domain, leading to a significant reduction in its affinity for microtubules.

This compound's mechanism of action, while directly targeting tubulin, is hypothesized to indirectly counteract the pathological consequences of these signaling pathways. By stabilizing microtubules, this compound may create a cellular environment that is less permissive to tau aggregation and may help to restore the balance of microtubule dynamics despite the presence of hyperphosphorylated tau.

dot

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Microtubule Polymerization Assay

Objective: To determine the effect of this compound on the in vitro assembly of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (100 mM stock)

-

This compound (in DMSO)

-

DMSO (vehicle control)

-

96-well clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a 2X tubulin solution in GTB on ice.

-

Prepare 2X compound solutions (this compound or DMSO) in GTB.

-

Add 50 µL of 2X compound solution to the appropriate wells of a 96-well plate.

-

Initiate the polymerization reaction by adding 50 µL of 2X tubulin solution containing 2 mM GTP to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. The rate and extent of polymerization in the presence of this compound are compared to the vehicle control.

dot

Immunohistochemistry for Tau Pathology in PS19 Mouse Brain

Objective: To quantify the burden of pathological tau in the brains of PS19 transgenic mice treated with this compound.

Materials:

-

Formalin-fixed, paraffin-embedded mouse brain sections (5 µm)

-

Primary antibody: Anti-phospho-tau (e.g., AT8, PHF1, or MC1)

-

Biotinylated secondary antibody

-

Avidin-biotin complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Hematoxylin counterstain

-

Microscope with imaging software

Procedure:

-

Deparaffinize and rehydrate brain sections through a series of xylene and ethanol (B145695) washes.

-

Perform antigen retrieval by heating sections in a citrate (B86180) buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with normal serum.

-

Incubate sections with the primary anti-phospho-tau antibody overnight at 4°C.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Incubate with the ABC reagent for 30 minutes.

-

Develop the signal with DAB substrate until a brown precipitate is visible.

-

Counterstain with hematoxylin.

-

Dehydrate sections and mount with a coverslip.

-

Image acquisition and analysis: Capture images of the hippocampus and cortex. Quantify the area occupied by DAB staining using image analysis software and express it as a percentage of the total area.

Assessment of Axonal Transport in Cultured Neurons

Objective: To measure the effect of this compound on the movement of organelles within the axons of cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Fluorescently-labeled cargo (e.g., MitoTracker for mitochondria, or fluorescently-tagged BDNF)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

-

This compound (in DMSO)

-

DMSO (vehicle control)

-

Image analysis software with tracking capabilities

Procedure:

-

Culture primary neurons on glass-bottom dishes.

-

Treat neurons with this compound or vehicle for the desired duration.

-

Label the desired organelle with a fluorescent marker according to the manufacturer's protocol.

-

Place the dish on the live-cell imaging microscope.

-

Acquire time-lapse images of axons at a high frame rate (e.g., 1 frame per second) for several minutes.

-

Data Analysis: Use image analysis software to generate kymographs from the time-lapse videos. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of organelle movement.

-

From the kymographs, measure the velocity, processivity (distance traveled), and flux (number of moving organelles) in both anterograde and retrograde directions. Compare these parameters between this compound-treated and vehicle-treated neurons.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a viable candidate for the treatment of neurodegenerative tauopathies. Its ability to penetrate the brain, stabilize microtubules, and ameliorate key pathological features in a relevant animal model is highly encouraging. Future research should focus on optimizing the therapeutic window to maximize efficacy while minimizing potential side effects. Further studies are also warranted to explore the long-term effects of this compound treatment on cognitive function and neuronal survival. The development of novel analogs with improved pharmacokinetic and safety profiles also represents a promising avenue for advancing this therapeutic strategy. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate these future research and development efforts.

References

- 1. Cell-based and biochemical structure-activity analyses of analogs of the microtubule stabilizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Determinants of the this compound Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the brain-penetrant microtubule-stabilizing agent, this compound, in the PS19 tau transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Determinants of the this compound Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling from MARK to tau: regulation, cytoskeletal crosstalk, and pathological phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tau Pathology Spread in PS19 Tau Transgenic Mice Following Locus Coeruleus (LC) Injections of Synthetic Tau Fibrils is Determined by the LC’s Afferent and Efferent Connections - PMC [pmc.ncbi.nlm.nih.gov]

Dictyostatin's Potent Activity in Taxane-Resistant Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to taxane-based chemotherapeutics, such as paclitaxel (B517696) and docetaxel, presents a significant challenge in oncology. Dictyostatin, a macrolide isolated from a marine sponge, has emerged as a promising microtubule-stabilizing agent with potent cytotoxic activity against a broad range of cancer cell lines, including those that have developed resistance to taxanes. This technical guide provides an in-depth analysis of this compound's activity in taxane-resistant cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing critical biological pathways and experimental workflows.

Introduction: The Challenge of Taxane (B156437) Resistance

Taxanes are a cornerstone of chemotherapy for various solid tumors, including breast, ovarian, and lung cancers.[1][2] They function by binding to β-tubulin, stabilizing microtubules, and thereby arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][3][4] However, the efficacy of taxanes is often limited by the emergence of drug resistance. The primary mechanisms of taxane resistance include:

-

Overexpression of P-glycoprotein (P-gp): P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing taxanes from the cancer cell and reducing their intracellular concentration.[5][6][7][8][9]

-

Mutations in β-tubulin: Alterations in the genetic sequence of the β-tubulin protein can prevent taxanes from binding effectively to their target site on the microtubule.[5][6][10]

-

Expression of specific β-tubulin isotypes: Increased expression of the βIII-tubulin isotype has been associated with resistance to taxanes.[5][6]

This compound and its analogues have demonstrated the ability to overcome these common resistance mechanisms, making them a subject of intense research for the development of next-generation anticancer therapies.[11][12]

Mechanism of Action: this compound as a Microtubule Stabilizer

Similar to taxanes, this compound is a microtubule-stabilizing agent.[11][13] It binds to the taxane-binding site on β-tubulin, promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[5][11] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[12][14] Notably, this compound has been shown to be effective in cancer cell lines that are resistant to paclitaxel due to either P-gp overexpression or β-tubulin mutations.[11][15]

Signaling Pathway of Microtubule Stabilization and Mitotic Arrest

Caption: this compound's mechanism of action and its circumvention of taxane resistance pathways.

Quantitative Data: Antiproliferative Activity of this compound

The following tables summarize the in vitro cytotoxic activity of this compound and its analogues in comparison to paclitaxel in various cancer cell lines, including those with defined mechanisms of taxane resistance.

Table 1: IC50 Values (nM) in Taxane-Sensitive and -Resistant Breast Cancer Cell Lines

| Compound | MDA-MB-231 (Parental) | MDA-MB-231 25PACR (Paclitaxel-Resistant) | ZR75-1 (Parental) | ZR75-1 25PACR (Paclitaxel-Resistant) | ZR75-1 50PACR (Paclitaxel-Resistant) |

| Paclitaxel | 2.5[16] | 60[16] | 3.5[16] | 65[16] | 130[16] |

| Docetaxel | 1.5[16] | - | 2.0[16] | - | - |

| 25,26-dihydrothis compound | ~5-10[11] | - | - | - | - |

| 6-epi-25,26-dihydrothis compound | ~5-10[11] | - | - | - | - |

Data extracted from multiple sources, specific concentrations and cell lines may vary between studies.[11][16]

Table 2: Antiproliferative Activity of this compound Analogs in a Disorazole C1-Resistant Cell Line with P-gp Overexpression

| Compound | A549 (Parental) IC50 (nM) | A549/Diso C1-R (Resistant) IC50 (nM) | Fold Resistance |

| Paclitaxel | 3.2 | 4464 | 1395 |

| Vinblastine | 0.8 | 401.6 | 502 |

| 25,26-dihydrothis compound (1a) | 3.8 | 45.6 | 12 |

| 6-epi-25,26-dihydrothis compound (1b) | 2.9 | 52.2 | 18 |

Data from a study on novel this compound analogs.[11]

Table 3: Effect of β-tubulin Mutations on the Activity of this compound and its Analogs

| Cell Line (β-tubulin mutation) | Compound | R/S Index* |

| A549-T12 (F272V) | Paclitaxel | 37 |

| This compound | Low | |

| Analog 5 | High | |

| Analog 8 | High | |

| A549-EpoB40 (A366T) | Paclitaxel | - |

| Analog 11 | ~3x lower than Paclitaxel | |

| Analog 14 | ~3x lower than Paclitaxel | |

| A8 (T276I) | All tested compounds | No resistance observed |